1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane, Mixture of diastereomers
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Overview
Description
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane, Mixture of diastereomers, is a compound that features a bromomethyl group and a trifluoroethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane typically involves the bromination of a cyclohexane derivative followed by the introduction of a trifluoroethyl group. One common method involves the use of radical bromination, where a bromine source such as N-bromosuccinimide (NBS) is used in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to achieve the bromination. The trifluoroethyl group can be introduced via nucleophilic substitution using a trifluoroethylating agent such as trifluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed to ensure the efficient production of high-purity 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane.
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include methyl derivatives.
Scientific Research Applications
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are important in pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoroethyl group.
Industry: Utilized in the development of materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane depends on its specific application. In general, the bromomethyl group can act as a reactive site for further chemical modifications, while the trifluoroethyl group can influence the compound’s lipophilicity, metabolic stability, and overall biological activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane
- 1-(bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane
- 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both a bromomethyl and a trifluoroethyl group provides a combination of reactivity and stability that can be advantageous in various synthetic and industrial applications.
Properties
CAS No. |
2613383-85-8 |
---|---|
Molecular Formula |
C9H14BrF3 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
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